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Foreword: Data on Probarbital sodium (5-ethyl-5-isopropylbarbituric acid), marketed

historically as Ipral Sodium, is notably scarce in medical and scientific literature. A 1987 report

by the WHO Expert Committee on Drug Dependence highlighted the limited available data,

rating its therapeutic usefulness as "relatively low."[1] Consequently, this document synthesizes

the known information on Probarbital sodium and, where specific data is unavailable,

contextualizes its role by referencing the broader class of intermediate-acting barbiturates to

which it belongs.

Introduction to Probarbital Sodium
Probarbital sodium is a derivative of barbituric acid, first synthesized in the early era of

barbiturate development that began in the early 20th century.[2] Like its counterparts, it acts as

a nonselective depressant of the central nervous system (CNS).[3] Pharmacologically, it was

classified as an intermediate-acting barbiturate, a category of drugs primarily utilized for their

sedative and hypnotic properties to treat insomnia.[4][5] These drugs were designed to induce

sleep with a duration of action lasting approximately 3 to 6 hours, which was considered

advantageous for sleep maintenance without causing an excessive "hangover" effect

associated with long-acting barbiturates.[4]

The use of Probarbital sodium and other barbiturates burgeoned between the 1920s and mid-

1950s, a period when they were among the few effective treatments for sedation and sleep

disorders.[2] However, growing awareness in the 1950s of their potential for abuse, physical
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dependence, and lethal overdose led to a significant decline in their prescription, especially

with the advent of the much safer benzodiazepine class of drugs in the 1960s.[4][6]

Mechanism of Action: GABAergic Pathway
The primary mechanism of action for all barbiturates, including Probarbital sodium, involves

the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A

receptor complex in the brain.[1] This receptor is a ligand-gated ion channel that permits the

influx of chloride ions (Cl-) into neurons.

By binding to a distinct allosteric site on the GABA-A receptor, barbiturates increase the

duration of the chloride channel opening induced by GABA. This prolonged influx of negatively

charged chloride ions leads to hyperpolarization of the neuronal membrane, making it more

difficult for the neuron to fire an action potential in response to excitatory stimuli. This enhanced

inhibition results in the generalized CNS depression characteristic of the drug class,

manifesting as sedation, hypnosis, and, at higher doses, anesthesia and respiratory

depression.
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Caption: Mechanism of Probarbital Sodium at the GABA-A Receptor.
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Quantitative Data
Specific quantitative data from clinical trials for Probarbital sodium are not available in the

reviewed historical literature. The following tables summarize its known properties and provide

representative dosage data for pharmacologically similar intermediate-acting barbiturates from

the mid-20th century to serve as a contextual reference.

Table 1: General Properties of Probarbital Sodium

Property Description Reference

Chemical Name
Sodium 5-ethyl-5-

isopropylbarbiturate
[1]

Drug Class Sedative-Hypnotic [1]

Pharmacological Group Intermediate-Acting Barbiturate [1][4]

Primary Indication Insomnia (Hypnotic) [1][4]

Secondary Indication Sedation [1]

Mechanism of Action
Positive allosteric modulator of

GABA-A receptor
[1]

Abuse Potential
Recognized; monitored by

DEA by 1974
[5]

Therapeutic Usefulness
Rated "relatively low" by WHO

Committee (1987)
[1]

Table 2: Representative Historical Dosages of Intermediate-Acting Barbiturates (c. 1950s-

1960s)

This table is for contextual purposes, as specific dosage schedules for Probarbital sodium are

not well-documented in accessible sources. Dosages varied based on patient-specific factors.
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Drug Application
Typical Adult Oral
Dose

Notes

Amobarbital Hypnotic 100 - 200 mg
Administered at

bedtime.

Butabarbital Hypnotic 50 - 100 mg
Administered at

bedtime.

Butabarbital Daytime Sedation
15 - 30 mg (2-4 times

daily)

Lower doses used for

anxiolytic effects.

Pentobarbital Hypnotic 100 mg

Also used as a pre-

anesthetic medication.

[2]

Experimental Protocols
Detailed protocols for experiments conducted specifically on Probarbital sodium are not

available. The following is a representative protocol for evaluating a novel barbiturate as a

hypnotic agent in human subjects, based on the general methodologies of the mid-20th

century.[3][7]

Title: A Double-Blind, Placebo-Controlled Study to Determine the Hypnotic Efficacy and Side

Effects of a Novel Intermediate-Acting Barbiturate.

Objective: To assess the efficacy of "Compound X" (e.g., Probarbital sodium) in inducing and

maintaining sleep and to document any adverse effects compared to a placebo.

Methodology:

Subject Selection:

Enroll a cohort of adult male volunteers (n=20) reporting mild to moderate insomnia.

Exclude subjects with a history of substance abuse, significant psychiatric disorders, or

major medical conditions.
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Obtain informed consent after a full explanation of the experimental procedures and

potential risks.

Study Design:

Employ a crossover, double-blind, placebo-controlled design.

Subjects will be housed in a controlled sleep laboratory environment for four consecutive

nights.

Night 1: Acclimatization night (no substance administered).

Nights 2-4: Subjects are randomly assigned to receive either Compound X (e.g., 150 mg

oral capsule) or an identical-looking placebo capsule 30 minutes before bedtime. The

assignment is reversed on the subsequent night to ensure each subject acts as their own

control.

Data Collection (Endpoints):

Primary Efficacy Measures (Observed):

Sleep Latency: Time from "lights out" to the observed onset of sleep, recorded by a

trained observer.

Sleep Duration: Total time spent asleep during the night, recorded by the observer.

Number of Awakenings: Frequency of spontaneous awakenings after sleep onset.

Secondary Efficacy Measures (Subjective):

Morning Questionnaire: Upon waking, subjects complete a questionnaire to rate sleep

quality, feeling of restfulness, and presence of "hangover" effects (e.g., drowsiness,

lethargy) on a simple scale (e.g., 1-5).

Safety Measures:

A physician will be on-call to assess any adverse events.
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Vital signs (heart rate, blood pressure, respiratory rate) are measured before drug

administration and upon waking.

Data Analysis:

Data will be unblinded after the conclusion of the study.

Mean values for sleep latency, sleep duration, and number of awakenings will be

compared between the Compound X and placebo conditions using paired statistical tests.

Subjective questionnaire scores will be similarly analyzed.

All reported adverse events will be tabulated and described.

Historical Drug Evaluation Workflow
The development and evaluation of a new barbiturate in the mid-20th century followed a

logical, albeit less regulated, pathway compared to modern standards. The process was

heavily reliant on animal models and phenomenological observation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b229522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-Clinical Phase

Clinical & Regulatory Phase

Chemical Synthesis
(Barbituric Acid Derivative)

Animal Screening
(Rodent Models)

Test for
Sedative/Hypnotic

Effect

Acute & Chronic
Toxicity Testing (Animal)

Promising
Candidate

Phase I-III Human Trials
(Efficacy & Safety)

Acceptable
Safety Profile

Regulatory Submission
& Approval

Demonstrated
Efficacy

Clinical Use &
Post-Marketing Surveillance

Market Release

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b229522?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b229522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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